

A First-Principles Guide to the Electronic Structure of Nickel Oxide

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *Molybdenum nickel oxide*

Cat. No.: *B083913*

[Get Quote](#)

Affiliation: Google Research

Abstract

Nickel oxide (NiO) is a canonical example of a strongly correlated material, where traditional electronic structure theories often fail. Its wide band gap and antiferromagnetic insulating nature, driven by strong on-site Coulomb repulsion among Ni 3d electrons, make it a challenging and important system for theoretical and computational study. This technical guide provides an in-depth overview of the first-principles methods used to investigate the electronic structure of NiO. We detail the theoretical background, computational protocols, and comparative results of various approaches, from standard Density Functional Theory (DFT) to more advanced methods like DFT+U, hybrid functionals, and the GW approximation. Quantitative data is summarized in structured tables, and key computational workflows and physical concepts are illustrated using diagrams. This document is intended for researchers and scientists in materials science, condensed matter physics, and computational chemistry.

Introduction: The Challenge of Nickel Oxide

Nickel oxide (NiO) crystallizes in a rock-salt structure and is a type-II antiferromagnet (AFM-II) below its Néel temperature of 523 K.[1][2] In this AFM-II configuration, the nickel ions exhibit ferromagnetic ordering within the (111) planes, with adjacent planes coupled antiferromagnetically.[2] Experimentally, NiO is a wide band gap insulator, with measured values for the charge-transfer gap typically in the range of 4.0 to 4.3 eV.[3][4]

From a theoretical standpoint, the partially filled Ni 3d shell (in a formal d^8 configuration) would suggest metallic behavior according to conventional band theory. However, standard approximations within Density Functional Theory (DFT), such as the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA), incorrectly predict NiO to be a metal or a narrow-gap insulator with a band gap of only 0.4-1.1 eV.[2][5][6] This failure is a well-known consequence of the self-interaction error inherent in these functionals, which inadequately describes the strong on-site Coulomb repulsion (Hubbard U) of the localized Ni 3d electrons. This deficiency has established NiO as a benchmark system for the development and validation of more advanced ab initio techniques designed to treat strongly correlated systems.

Theoretical Methodologies and Computational Protocols

A hierarchy of computational methods has been applied to NiO, each offering a different balance of accuracy and computational cost.

Standard DFT: LDA and GGA

The Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) are the foundational methods of DFT. They are computationally efficient but fail for NiO because they overly delocalize the Ni 3d electrons, failing to capture the energy penalty associated with charge fluctuations (the Mott-Hubbard physics).

Computational Protocol:

- **Crystal Structure:** A supercell representing the AFM-II magnetic ordering is required. This cell is typically double the size of the conventional crystallographic cell.[7]
- **Exchange-Correlation (XC) Functional:** LDA or a GGA functional (e.g., PBE).
- **Basis Set:** Plane-wave basis sets are commonly used, with projector augmented-wave (PAW) or pseudopotentials to represent the core electrons.[8]
- **k-point Sampling:** A Monkhorst-Pack grid is used to sample the Brillouin zone. The density of the grid must be converged for accurate results.

- Self-Consistency: The calculation proceeds until the total energy and charge density converge below a specified threshold (e.g., 10^{-6} eV).

DFT+U

The DFT+U method is a widely used correction to LDA/GGA for strongly correlated materials. [9] It adds a semi-empirical Hubbard term to the Hamiltonian to better account for the on-site Coulomb repulsion of localized d or f electrons. The energy functional is modified as: $EDFT+U = EDFT + EU$ where EU penalizes fractional occupation of the localized orbitals, promoting localization and opening the band gap.[9]

Computational Protocol:

- Methodology: The DFT+U method is applied on top of a standard DFT calculation. The Dudarev approach is a common implementation.[10]
- Hubbard Parameter (U): The effective U value ($U_{\text{eff}} = U - J$) is a critical parameter. It can be chosen empirically to match experimental results (like the band gap) or determined from first principles using methods like linear response.[11][12] For NiO, U values for the Ni 3d orbitals typically range from 4.6 to 8.0 eV.[9][12][13]
- Double-Counting Correction: A correction term is necessary to subtract the part of the electron-electron interaction already described by the underlying LDA/GGA functional. Common schemes include the fully localized limit (FLL) and the around mean-field (AMF) limit.[7]

Hybrid Functionals

Hybrid functionals, such as HSE06, improve upon GGA by mixing a fraction of exact Hartree-Fock (HF) exchange with the DFT exchange-correlation functional.[14][15] The inclusion of exact exchange helps to cancel the self-interaction error, providing a more accurate description of the electronic structure and band gap for many materials, including NiO.

Computational Protocol:

- Functional: The Heyd-Scuseria-Ernzerhof (HSE) functional is commonly used. It screens the HF exchange interaction, which significantly reduces the computational cost compared to

global hybrids like PBE0.[16]

- **Mixing Parameter (α):** The fraction of exact exchange is a key parameter. For HSE06, the standard value is $\alpha = 0.25$. [14] This parameter can sometimes be tuned to match experimental observables.
- **Computational Cost:** Hybrid functional calculations are significantly more computationally demanding than DFT+U.

Many-Body Perturbation Theory: The GW Approximation

The GW approximation (GWA) is a sophisticated method based on many-body perturbation theory that is used to calculate quasiparticle energies (i.e., electron addition and removal energies). [17] It is considered one of the most accurate ab initio methods for predicting band gaps. The method involves calculating the electron self-energy (Σ) as the product of the one-particle Green's function (G) and the screened Coulomb interaction (W).

Computational Protocol:

- **Starting Point:** GWA is a perturbative approach that requires a starting point from a less computationally expensive method, typically a DFT or DFT+U calculation. The choice of starting wavefunctions can influence the final result. [18]
- **Self-Consistency:** Calculations can be performed non-self-consistently (G_0W_0) or iterated to self-consistency in the eigenvalues (evGW) or both the eigenvalues and eigenfunctions (scGW). [19][20]
- **Computational Cost:** GW calculations are the most computationally expensive of the methods discussed, generally limiting their application to smaller systems.

Comparative Results for NiO Electronic Structure

The choice of theoretical method has a profound impact on the predicted electronic properties of NiO. The tables below summarize key quantitative results from various first-principles studies.

Calculated Band Gaps

The band gap is the most sensitive and widely reported electronic property of NiO.

Method	Functional	Ueff (eV)	Calculated Band Gap (eV)	Reference(s)
Experimental	-	-	4.0 - 4.3	[3][4]
DFT	GGA (PBE)	N/A	0.73 - 0.8	[5][9]
DFT	LDA	N/A	~0.42	[6]
DFT+U	GGA	4.6	3.38	[9]
DFT+U	GGA	5.4	~3.20	[5]
DFT+U	GGA	5.9	~3.36	[5][11]
DFT+U	LDA	~7.5	3.76	[6]
Hybrid Functional	HSE06	N/A	4.26	[5]
GW Approximation	GoWo@GGA	N/A	4.2	[4][21]
GW Approximation	GoWo@LDA	N/A	~5.5	[17]

Table 1: Comparison of experimental and calculated band gaps for NiO using different first-principles methods.

Calculated Magnetic Moments

The local magnetic moment on the nickel ions is another important property that reflects the degree of electron localization.

Method	Functional	Ueff (eV)	Magnetic Moment (μ_B)	Reference(s)
Experimental	-	-	1.64 - 1.9	[9][22]
DFT	GGA	N/A	~1.35	[9]
DFT+U	GGA	4.6	~1.80	[9]
DFT+U	LDA	-	~1.6 - 1.9	[7]

Table 2: Comparison of experimental and calculated local magnetic moments for Ni ions in NiO.

Visualizing Concepts and Workflows

Diagrams are essential for understanding the physical structure and computational procedures involved in studying NiO.

NiO Antiferromagnetic (AFM-II) Structure

The AFM-II magnetic ordering is crucial for correctly modeling NiO's ground state. The spins are aligned ferromagnetically in the (111) planes, with the spin direction alternating between adjacent planes.

Caption: Schematic of NiO's Type-II Antiferromagnetic (AFM-II) ordering.

Hierarchy of First-Principles Methods

The methods for studying NiO can be organized by their typical accuracy and computational expense.

Caption: Hierarchy of theoretical methods for NiO electronic structure.

Typical DFT+U Computational Workflow

The DFT+U method involves a series of well-defined computational steps.

Caption: A typical workflow for a DFT+U calculation on nickel oxide.

Conclusion

The first-principles study of nickel oxide's electronic structure highlights the critical importance of accurately treating strong electron correlation. While standard DFT methods like LDA and GGA fail to capture its insulating nature, more advanced techniques have proven highly successful. DFT+U offers a computationally efficient and often sufficiently accurate method for correcting the band gap and magnetic moment, provided an appropriate Hubbard U parameter is used. Hybrid functionals, particularly HSE06, provide a more predictive, parameter-free approach that yields excellent agreement with experimental data. For the highest accuracy, the GW approximation offers a rigorous many-body framework for calculating quasiparticle energies. The continued application of these advanced methods not only deepens our understanding of NiO but also drives the development of theoretical tools for the broader class of strongly correlated materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. journals.aps.org [journals.aps.org]
- 3. boulderschool.yale.edu [boulderschool.yale.edu]
- 4. journals.aps.org [journals.aps.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DFT+U - abinit [docs.abinit.org]
- 8. Nanodomain structure of single crystalline nickel oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electronic structure of NiO with DFT+U — | QuantumATKX-2025.06 Documentation [docs.quantumatk.com]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. Ab initio calculations of Hubbard parameters for NiO and Gd crystals [ijpr.iut.ac.ir]

- 12. link.aps.org [link.aps.org]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Predicting Band Gaps with Hybrid Density Functionals (Journal Article) | OSTI.GOV [osti.gov]
- 16. diposit.ub.edu [diposit.ub.edu]
- 17. journals.aps.org [journals.aps.org]
- 18. journals.aps.org [journals.aps.org]
- 19. all-electron-self-consistent-g-w-approximation-application-to-si-mno-and-nio - Ask this paper | Bohrium [bohrium.com]
- 20. researchgate.net [researchgate.net]
- 21. perso.uclouvain.be [perso.uclouvain.be]
- 22. journals.aps.org [journals.aps.org]
- To cite this document: BenchChem. [A First-Principles Guide to the Electronic Structure of Nickel Oxide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083913#first-principles-study-of-nickel-oxide-electronic-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com